molecular formula C17H12ClNO5 B5912214 N-(5-chloro-2-methoxyphenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide

N-(5-chloro-2-methoxyphenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide

Cat. No. B5912214
M. Wt: 345.7 g/mol
InChI Key: XFGGTIUGQBLUSS-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide, also known as Cpd-5, is a novel small molecule that has gained attention in recent years due to its potential therapeutic applications. Cpd-5 belongs to the class of chromene derivatives, which have been extensively studied for their diverse biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. N-(5-chloro-2-methoxyphenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and phosphodiesterase (PDE), which are involved in the production of inflammatory mediators. N-(5-chloro-2-methoxyphenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide has also been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxifying enzymes. Additionally, N-(5-chloro-2-methoxyphenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide has been shown to modulate the activity of various transcription factors, including nuclear factor-kappa B (NF-κB), signal transducer and activator of transcription 3 (STAT3), and activator protein-1 (AP-1), which play a crucial role in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, antitumor, and neuroprotective effects. N-(5-chloro-2-methoxyphenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide has been reported to scavenge free radicals and reduce oxidative stress, which is implicated in the pathogenesis of various diseases. N-(5-chloro-2-methoxyphenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby attenuating the inflammatory response. In cancer, N-(5-chloro-2-methoxyphenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide has been shown to induce apoptosis and cell cycle arrest, thereby inhibiting the growth and proliferation of cancer cells. In neurodegenerative disorders, N-(5-chloro-2-methoxyphenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide has been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-methoxyphenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. N-(5-chloro-2-methoxyphenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide is stable under physiological conditions and can be easily dissolved in various solvents, which makes it suitable for in vitro and in vivo experiments. N-(5-chloro-2-methoxyphenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide has also been shown to have low toxicity, which reduces the risk of adverse effects in animal models. However, the limitations of N-(5-chloro-2-methoxyphenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide include its low bioavailability and poor pharmacokinetic properties, which may limit its therapeutic potential in humans. Future research is needed to optimize the formulation and delivery of N-(5-chloro-2-methoxyphenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide to improve its bioavailability and pharmacokinetic properties.

Future Directions

There are several future directions for the research of N-(5-chloro-2-methoxyphenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide, including the exploration of its therapeutic potential in various diseases, the optimization of its pharmacokinetic properties, and the elucidation of its mechanism of action. In cancer, future research could focus on the development of N-(5-chloro-2-methoxyphenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide as a novel chemotherapeutic agent or as an adjuvant therapy to enhance the efficacy of existing treatments. In inflammation, future research could investigate the potential of N-(5-chloro-2-methoxyphenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide as a therapeutic agent for chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. In neurodegenerative disorders, future research could explore the potential of N-(5-chloro-2-methoxyphenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide as a neuroprotective agent for the treatment of Alzheimer's disease and Parkinson's disease. Additionally, future research could focus on the optimization of the formulation and delivery of N-(5-chloro-2-methoxyphenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide to improve its bioavailability and pharmacokinetic properties, which may enhance its therapeutic potential in humans.

Synthesis Methods

N-(5-chloro-2-methoxyphenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide can be synthesized by a multistep reaction involving the condensation of 5-chloro-2-methoxyphenol with 3-acetyl-4-hydroxycoumarin, followed by the reaction of the resulting intermediate with isocyanate. The final product is obtained after purification using column chromatography and recrystallization. The synthesis method of N-(5-chloro-2-methoxyphenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide has been reported in several research articles, and the purity and yield of the compound have been optimized through various modifications.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, N-(5-chloro-2-methoxyphenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to sensitize cancer cells to chemotherapy and radiation therapy. In inflammation, N-(5-chloro-2-methoxyphenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby attenuating the inflammatory response. In neurodegenerative disorders, N-(5-chloro-2-methoxyphenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide has been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-7-hydroxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO5/c1-23-14-5-3-10(18)7-13(14)19-16(21)12-6-9-2-4-11(20)8-15(9)24-17(12)22/h2-8,20H,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGGTIUGQBLUSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=C(C=C(C=C3)O)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide

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